molecular formula C16H14 B1594935 4-Phenyl-1,2-dihydronaphthalene CAS No. 7469-40-1

4-Phenyl-1,2-dihydronaphthalene

Cat. No. B1594935
CAS RN: 7469-40-1
M. Wt: 206.28 g/mol
InChI Key: JKTVTLYXBAHXCW-UHFFFAOYSA-N
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Description

4-Phenyl-1,2-dihydronaphthalene is a chemical compound with the formula C16H14 . It is also known by other names such as 1,2-Dihydro-4-phenylnaphthalene, 3,4-Dihydro-1-phenylnaphthalene, 1-Phenyl-3,4-dihydronaphthalene, and 1-Phenyl dialin .


Synthesis Analysis

The synthesis of 4-Phenyl-1,2-dihydronaphthalene derivatives has been achieved through a direct single-electron oxidation of methylenecyclopropanes (MCPs). This process merges visible light photoredox catalysis and cobalt catalysis . The method has been successfully applied to a broad range of substrates .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,2-dihydronaphthalene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight of the compound is 206.2824 .


Chemical Reactions Analysis

The chemical reactions involving 4-Phenyl-1,2-dihydronaphthalene have been studied extensively. For instance, a visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenyl-1,2-dihydronaphthalene include a molecular weight of 206.2824 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Visible Light Mediated Synthesis

  • Application Summary: 4-Phenyl-1,2-dihydronaphthalene is used in the synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or MHAT from methylenecyclopropanes .
  • Methods of Application: The process involves the direct single-electron oxidation of methylenecyclopropanes (MCPs) for the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives by merging visible light photoredox catalysis and cobalt catalysis . In MeCN with Et3N·3HF (1.0 equiv.), the fluorination of MCPs can be realized in the presence of 9-mesityl-10-methylacridinium perchlorate and Co (dmgH) 2 PyCl .
  • Results/Outcomes: This method affords fluorinated 4-aryl-1,2-dihydronaphthalene derivatives in moderate yields .

2. Synthesis of Novel Dihydronaphthalenes and Benzofluorenes

  • Application Summary: 4-Phenyl-1,2-dihydronaphthalene is used in the synthesis of novel dihydronaphthalenes and benzofluorenes .
  • Methods of Application: The synthesis involves various traditional synthetic approaches, including the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
  • Results/Outcomes: Dihydronaphthalene derivatives are useful starting materials for the synthesis of biologically active cyclic molecules . They can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .

3. Fluorescent Ligands for the Estrogen Receptor

  • Application Summary: Dihydronaphthalene derivatives, including 4-Phenyl-1,2-dihydronaphthalene, are used as fluorescent ligands for the estrogen receptor .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in biochemical assays to study the binding and activity of the estrogen receptor .
  • Results/Outcomes: These fluorescent ligands can help researchers understand the function and regulation of the estrogen receptor, which has implications for various health conditions, including breast cancer .

4. Inhibitors of Aldosterone Synthase

  • Application Summary: Dihydronaphthalenes have been found to be potent and selective inhibitors of aldosterone synthase (CYP11B2), an enzyme involved in the production of the hormone aldosterone .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in pharmacological studies to inhibit the activity of aldosterone synthase .
  • Results/Outcomes: Inhibiting aldosterone synthase can be beneficial for the treatment of conditions such as congestive heart failure and myocardial fibrosis .

5. Hepatitis C NS5B Polymerase Inhibitors

  • Application Summary: Dihydronaphthalene derivatives, including 4-Phenyl-1,2-dihydronaphthalene, exhibit activity as Hepatitis C NS5B polymerase inhibitors .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve the use of these compounds in pharmacological studies to inhibit the activity of Hepatitis C NS5B polymerase .
  • Results/Outcomes: Inhibiting Hepatitis C NS5B polymerase can be beneficial for the treatment of Hepatitis C .

6. Synthesis of Biologically Active Cyclic Molecules

  • Application Summary: Dihydronaphthalene derivatives are useful starting materials for the synthesis of biologically active cyclic molecules .
  • Methods of Application: Among the traditional synthetic approaches to these compounds, the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents is one of the most useful and convenient methods .
  • Results/Outcomes: Dihydronaphthalenes can undergo bromination, cyclopropanation, dipolar cycloaddition, and epoxidation reactions to afford useful products .

properties

IUPAC Name

4-phenyl-1,2-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTVTLYXBAHXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225664
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1,2-dihydronaphthalene

CAS RN

7469-40-1
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,2-dihydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,2-dihydronaphthalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 1,2-dihydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90225664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 mL (20.4 mmol) 1.02 M mesitylmagnesium bromide in THF was added over 10-15 minutes to a solution of 2.66 mL (20.0 mmol) 1-tetralone and 4.56 mL (22.0 mmol) diphenyl chlorophosphate in 4 mL THF at 0° C. The solution was stirred at 0° for 30 min, allowed to warm to room temperature, and then stirred for an additional 30 min. The reaction mixture was then treated with 0.140 g (1 mol%) dichlorobis(triphenylphosphine)palladium and warmed to 65°. 11.5 mL (24.0 mmol) 2.08 M phenylmagnesium chloride in THF was added over 5-10 minutes, resulting in a gentle reflux of the solvent. After stirring at 65° for 30 min, the mixture was cooled to room temperature and poured into a mixture of 3 N HCl (30 mL) and pentane (30 mL). The phases were separated, and the aqueous portion was extracted with pentane (25 mL). The combined organic phase was washed sequentially with 3 N HCl (15 mL), 3 N NaOH (twice, with 15 mL each time), and brine (20 mL). The resulting organic phase was dried (MgSO4), concentrated, and then distilled using a Kugelrohr apparatus (oven temp=120-150° C.); 0.1 torr) to provide 3.51 g 1-phenyl-3,4-dihydronaphthalene (85% yield on 1-tetralone).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
JJM Lamberts, TJHM Cuppen… - Journal of the Chemical …, 1985 - pubs.rsc.org
The thermal rearrangements of the four phenyl-substituted 1,2-dihydronaphthalenes (15), (16), (19), and (20) have been studied by flash vacuum pyrolysis (FVP).By using the …
Number of citations: 6 pubs.rsc.org
JJM Lamberts, WH Laarhoven - Recueil des Travaux …, 1984 - Wiley Online Library
The photochemical behaviour of 4‐phenyl‐1,2‐dihydronaphthalene (8) is similar to that of unsubstituted 1,2‐dihydronaphthalene (1). The main product is the 1‐phenylbenzobicyclo[3.1.…
Number of citations: 13 onlinelibrary.wiley.com
LP Guan, QH Jin, SF Wang, FN Li… - Archiv der Pharmazie …, 2008 - Wiley Online Library
A series of novel 5‐phenyl‐[1,2,4]‐triazolo[4,3‐a]quinoline derivatives was synthesized by the cyclization of 2‐chloro‐4‐phenyl‐1,2‐dihydronaphthalene with formohydrazide. The …
Number of citations: 38 onlinelibrary.wiley.com
JJM Lamberts - 1982 - repository.ubn.ru.nl
In section 1.4 the general photochemistry of 1, 2-dihydronaphthalene (DHN) was described. Some literature\uas cited con cerning the photochemistry of methyl-substituted DHNs. The …
Number of citations: 2 repository.ubn.ru.nl
RJ Duguid, H Morrison - Journal of the American Chemical …, 1991 - ACS Publications
Photolysis of 3-methyl-1, 2-dihydronaphthalene (3-MDHN) in hexane solution with 254-nm light produces one major product, 5-methylbenzobicyclo [3.1. 0] hex-2-ene (5-MBBH;= 4.7 …
Number of citations: 11 pubs.acs.org
T KASHIMA, M TANOGUCHI, M ARIMOTO… - Chemical and …, 1991 - jstage.jst.go.jp
(±)-Desoxypodophyllotoxin (2), a chief component of the seeds of Hernandia ovigera L., and (±)-β-peltatin-A methyl ether (3), an analogous phenyltetralin lignan, which have 2, 3-trans, …
Number of citations: 21 www.jstage.jst.go.jp
TA Halgren, JD Roberts, JH Horner… - Journal of the …, 2000 - ACS Publications
Laser-flash photolysis methods were used to determine Arrhenius functions for cyclizations of the 4,4-diphenyl-3-butenyl (2) and trans-4-phenyl-3-butenyl (5) radicals to the 1,1-…
Number of citations: 92 pubs.acs.org
Y Zheng, J Zhang - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
The mechanism of the asymmetric Simmons–Smith cyclopropanation for unfunctionalized olefins was investigated using density functional theory (DFT) methods. The calculated results …
Number of citations: 8 onlinelibrary.wiley.com
J Froment, K Langford, KE Tollefsen, ILN Bråte… - Environmental …, 2016 - Elsevier
Abstract Effect-directed analysis (EDA) was applied to identify acetylcholine esterase (AChE) inhibitors in produced water. Common produced water components from oil production …
Number of citations: 12 www.sciencedirect.com
J Woning - 1988 - repository.ubn.ru.nl
The photochemistry of stilbene (1) has been the subject of profound studies over the preceding decades. Ε, Ζ-isomerization (from either the lowest excited singlet or triplet state) 1 of E-…
Number of citations: 1 repository.ubn.ru.nl

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